2,3-Dimethoxy-6-fluorobenzyl alcohol
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Overview
Description
2,3-Dimethoxy-6-fluorobenzyl alcohol is an organic compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 g/mol It is characterized by the presence of two methoxy groups and one fluorine atom attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-fluorobenzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and fluorobenzene.
Reaction Conditions: The key step involves the reduction of 2,3-dimethoxy-6-fluorobenzaldehyde to this compound using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using similar reducing agents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-6-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield the corresponding hydrocarbon.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 2,3-Dimethoxy-6-fluorobenzaldehyde, 2,3-Dimethoxy-6-fluorobenzoic acid.
Reduction: 2,3-Dimethoxy-6-fluorotoluene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2,3-Dimethoxy-6-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The methoxy and fluorine groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzyl alcohol
- 2,3-Dimethoxy-6-chlorobenzyl alcohol
- 2,3-Dimethoxy-6-bromobenzyl alcohol
Comparison: 2,3-Dimethoxy-6-fluorobenzyl alcohol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(6-fluoro-2,3-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKQHVLVCCBCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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